molecular formula C18H33N3O2 B13935709 Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13935709
M. Wt: 323.5 g/mol
InChI Key: WOFXSTFVFYMXLA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with piperidine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of acetic acid and sodium tris(acetoxy)borohydride in 1,2-dichloroethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as flash chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials with specific mechanical and chemical properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism by which tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate apart from similar compounds is its specific substitution pattern on the spirocyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H33N3O2

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C18H33N3O2/c1-17(2,3)23-16(22)21-13-18(14-21)6-10-20(11-7-18)12-15-4-8-19-9-5-15/h15,19H,4-14H2,1-3H3

InChI Key

WOFXSTFVFYMXLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)CC3CCNCC3

Origin of Product

United States

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